7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15585364
InChI: InChI=1S/C23H23N5O2/c1-3-27-19(24)17(22(29)25-12-11-16-9-5-4-6-10-16)14-18-21(27)26-20-15(2)8-7-13-28(20)23(18)30/h4-10,13-14,24H,3,11-12H2,1-2H3,(H,25,29)
SMILES:
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol

7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC15585364

Molecular Formula: C23H23N5O2

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C23H23N5O2
Molecular Weight 401.5 g/mol
IUPAC Name 7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C23H23N5O2/c1-3-27-19(24)17(22(29)25-12-11-16-9-5-4-6-10-16)14-18-21(27)26-20-15(2)8-7-13-28(20)23(18)30/h4-10,13-14,24H,3,11-12H2,1-2H3,(H,25,29)
Standard InChI Key GUPVSGWVLKRRLX-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C

Introduction

The compound 7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule belonging to the triazine derivatives class. It features a unique tricyclic structure with various functional groups, including an imino group and a carboxamide. This compound is of interest primarily for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Synthesis Methods

The synthesis of such complex organic compounds typically involves multiple steps, starting from readily available precursors. Common methods may include condensation reactions, such as the Biginelli reaction, which involves an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. Catalysts like zinc chloride or Lewis acids are often used to enhance reaction rates and yields.

Potential Applications

  • Medicinal Chemistry: The compound is primarily of interest for its potential antiviral properties and other therapeutic applications. Its unique structure and functional groups make it a candidate for drug development.

  • Biological Activity: Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies may involve in vitro assays and molecular modeling techniques.

Data Tables

Compound NameMolecular FormulaKey Features
7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamideNot specifiedTricyclic structure, imino group, carboxamide, phenylethyl moiety
Ethyl 6-imino-11-methyl-2-oxo-7-(2-thiophen-2-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylateC21H20N4O3SThiophene substituent, potential for enhanced biological activity

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